

Application Notes and Protocols for Luteolin 7-diglucuronide as an Analytical Standard

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Compound of Interest

Compound Name: *Luteolin 7-diglucuronide*
(Standard)

Cat. No.: B15618253

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Introduction

Luteolin 7-diglucuronide is a major flavonoid found in various medicinal plants, including *Aloysia triphylla* and *Verbena officinalis*.^[1] As a water-soluble metabolite of luteolin, it exhibits significant biological activities, including antioxidant and anti-inflammatory properties. Recent studies have highlighted its role as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), suggesting its therapeutic potential in conditions like liver fibrosis.^{[2][3]} The use of a well-characterized analytical standard of Luteolin 7-diglucuronide is crucial for accurate quantification in biological matrices and for the standardization of herbal extracts and pharmaceutical formulations.

These application notes provide detailed protocols for the use of Luteolin 7-diglucuronide as an analytical standard for quantification by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with an overview of its biological significance.

Physicochemical Properties and Storage

Proper handling and storage of the Luteolin 7-diglucuronide analytical standard are essential to ensure its stability and integrity.

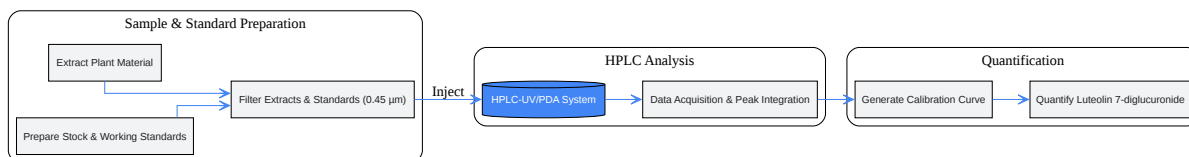
Property	Value	Reference
Molecular Formula	C ₂₇ H ₂₆ O ₁₈	[4]
Molecular Weight	638.48 g/mol	[4]
CAS Number	96400-45-2	[4]
Appearance	Yellow amorphous powder	[5]
Purity	≥90.0% (HPLC)	[4]
Storage (Solid)	Powder: -20°C for 3 years. Keep away from direct sunlight and moisture.	[3]
Storage (In Solvent)	-80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.	[6]
Solubility	Soluble in DMSO (130 mg/mL) and water.	[3]

Analytical Methods

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a general method for the quantification of Luteolin 7-diglucuronide in plant extracts using HPLC with UV detection.

3.1.1. Experimental Workflow



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Caption: Workflow for HPLC analysis of Luteolin 7-diglucuronide.

3.1.2. Protocol

A. Reagents and Materials

- Luteolin 7-diglucuronide analytical standard
- HPLC-grade acetonitrile, methanol, and water
- Formic acid or acetic acid
- Plant material (dried and powdered)
- Volumetric flasks, pipettes, and syringes
- 0.45 µm syringe filters

B. Preparation of Standard Solutions

- **Stock Solution (e.g., 1 mg/mL):** Accurately weigh 10 mg of Luteolin 7-diglucuronide standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
- **Working Standard Solutions:** Perform serial dilutions of the stock solution with methanol or the initial mobile phase composition to prepare a series of working standards for the

calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

C. Preparation of Plant Extract

- Accurately weigh about 1 g of the dried, powdered plant material.
- Add 20 mL of 70% methanol and extract using ultrasonication for 30 minutes.
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Collect the supernatant. Repeat the extraction process on the residue twice more.
- Combine the supernatants and evaporate to dryness under reduced pressure.
- Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase.
- Filter the solution through a 0.45 µm syringe filter before HPLC injection.

D. Chromatographic Conditions

Parameter	Condition
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Elution	Gradient elution is often preferred for complex extracts. A typical gradient might be: - 0-5 min: 10% B - 5-25 min: 10-40% B - 25-30 min: 40-10% B - 30-35 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10-20 µL
Detection Wavelength	348 nm

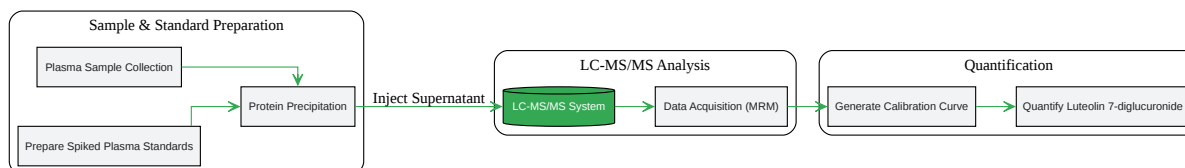
E. Quantification

- Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
- Inject the prepared sample extracts.
- Determine the concentration of Luteolin 7-diglucuronide in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol provides a highly sensitive and selective method for the quantification of Luteolin 7-diglucuronide in biological fluids, such as plasma.

3.2.1. Experimental Workflow



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Caption: Workflow for LC-MS/MS analysis of Luteolin 7-diglucuronide.

3.2.2. Protocol

A. Reagents and Materials

- Luteolin 7-diglucuronide analytical standard

- Internal Standard (IS), e.g., Puerarin
- LC-MS grade acetonitrile, methanol, and water
- Formic acid
- Blank plasma
- Microcentrifuge tubes and other standard laboratory equipment

B. Preparation of Standard and QC Samples

- Stock Solutions: Prepare stock solutions of Luteolin 7-diglucuronide and the IS in methanol (e.g., 1 mg/mL).
- Spiked Calibration Standards: Prepare working solutions by serially diluting the stock solution. Spike these into blank plasma to create calibration standards at various concentrations (e.g., 5, 10, 50, 100, 500, 1000 ng/mL).
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner.

C. Plasma Sample Preparation

- To 100 μ L of plasma sample (or standard/QC), add 20 μ L of the IS working solution.
- Add 300 μ L of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to an autosampler vial for injection.

D. LC-MS/MS Conditions

Parameter	Condition
LC System	UPLC or HPLC system
Column	C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m)
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Elution	Gradient elution
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Negative
MRM Transitions	Luteolin 7-diglucuronide: To be optimized based on instrument Internal Standard (Puerarin): To be optimized
Key Parameters	Optimize declustering potential, collision energy, and other source parameters for maximum sensitivity.

E. Method Validation and Quantification

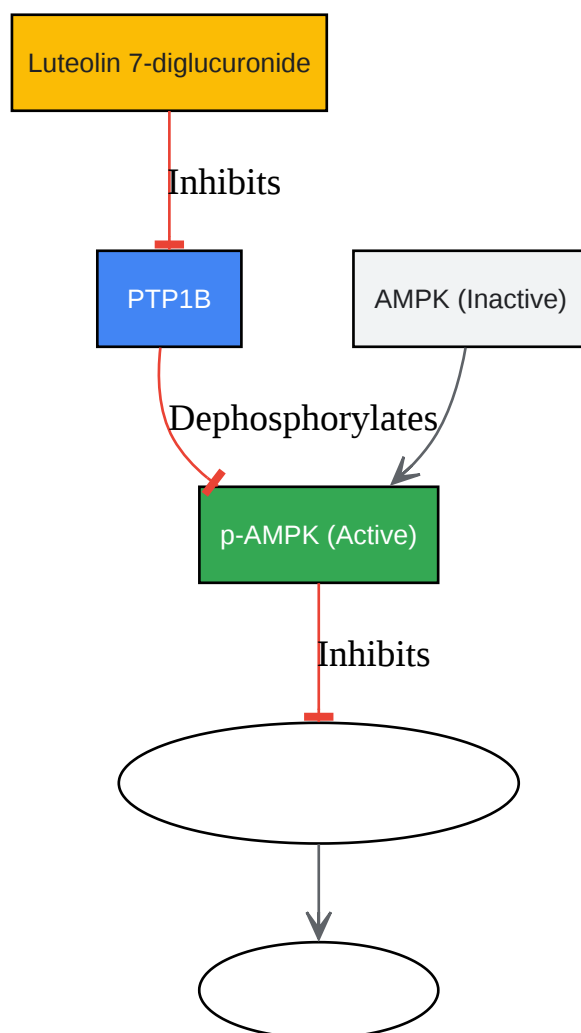
- The method should be validated for linearity, accuracy, precision, recovery, and matrix effect according to regulatory guidelines.
- Quantification is based on the ratio of the analyte peak area to the IS peak area.

Biological Activity and Signaling Pathways

Luteolin 7-diglucuronide is not merely a metabolite but an active biomolecule that modulates key cellular signaling pathways.

PTP1B Inhibition and AMPK Activation

Luteolin 7-diglucuronide has been identified as a novel inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in metabolic diseases.[2][3] By inhibiting PTP1B, it promotes the phosphorylation and activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This mechanism is crucial for its protective effects against liver fibrosis.[2][3]



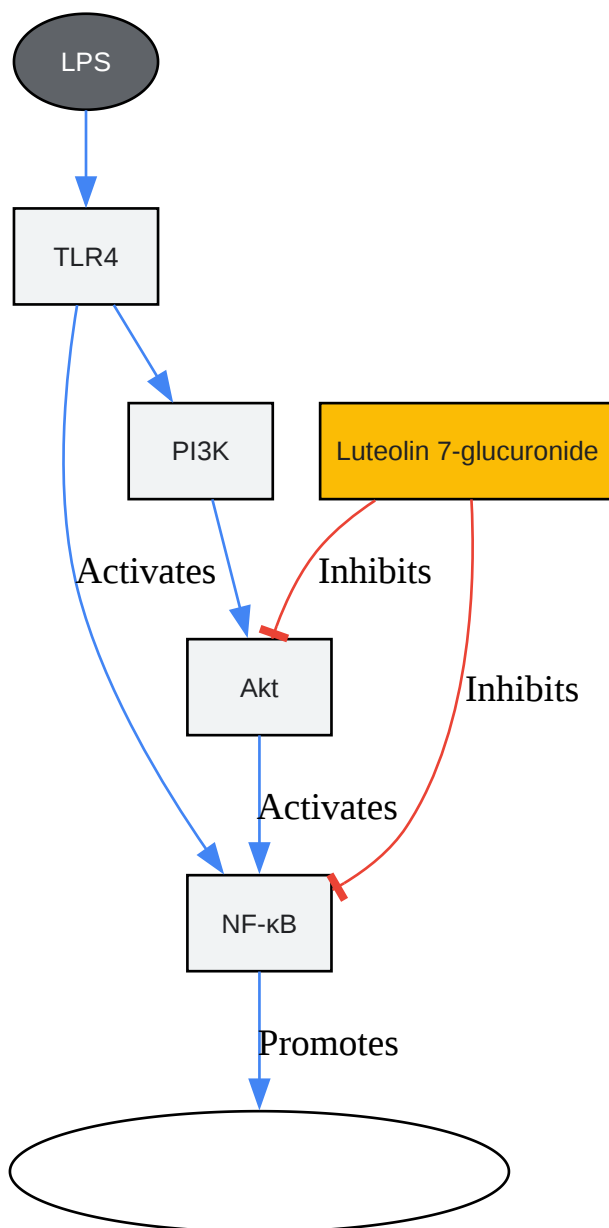
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Caption: Luteolin 7-diglucuronide inhibits PTP1B, leading to AMPK activation.

Anti-inflammatory Signaling

Luteolin and its glucuronidated forms exert potent anti-inflammatory effects by modulating several key signaling pathways. In macrophages stimulated with lipopolysaccharide (LPS), Luteolin 7-glucuronide has been shown to inhibit the production of pro-inflammatory mediators

like nitric oxide (NO) and prostaglandin E2 (PGE₂). This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The underlying mechanism involves the inhibition of the NF- κ B and PI3K-Akt signaling pathways.



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Caption: Anti-inflammatory action of Luteolin 7-glucuronide.

Conclusion

Luteolin 7-diglucuronide is a valuable analytical standard for the quality control of herbal products and for pharmacokinetic and pharmacodynamic studies. The protocols provided herein offer robust methods for its accurate quantification. Furthermore, understanding its biological mechanisms of action, particularly its roles in PTP1B/AMPK and inflammatory signaling, is essential for researchers in drug discovery and development exploring its therapeutic potential.

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